

# The Cellular Target of K-975: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	K-975	
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#### **Abstract**

**K-975** is a potent, selective, and orally active small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. As a pan-TEAD inhibitor, **K-975** covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD complex leads to the downregulation of downstream target genes, resulting in anti-proliferative effects in cancer cells, particularly those with a dysregulated Hippo signaling pathway. This document provides a detailed overview of the cellular target of **K-975**, its mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

#### The Cellular Target: TEAD Transcription Factors

The primary cellular target of **K-975** is the TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1] These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of the transcriptional co-activators YAP and TAZ.[4] Activated YAP/TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and proliferation.[1]



**K-975** acts as a covalent inhibitor of all TEAD isoforms.[5] X-ray crystallography studies have revealed that **K-975** forms a covalent bond with a conserved cysteine residue (Cys359 in TEAD1) located in the central palmitate-binding pocket of TEAD.[2][4][6][7] This pocket is essential for the S-palmitoylation of TEAD, a post-translational modification that enhances its interaction with YAP/TAZ.[2][8] By binding to this site, **K-975** directly obstructs the interaction between TEAD and YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.[2][3][6][9][10][11]

### **Quantitative Data**

The inhibitory activity of **K-975** has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of K-975 in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell Line	NF2 Status	GI50 (nM)
NCI-H226	Non-expressing	30
MSTO-211H	Expressing	50
NCI-H2052	Non-expressing	180

Data sourced from AACR 2019 presentation abstract.[11]

## Table 2: Effect of K-975 on TEAD-YAP/TAZ Protein-Protein Interaction (PPI)



Assay Type	Cell Line	Concentration Range	Observation
Halo-tag pull-down	NCI-H226	10-10000 nM (24h)	Inhibition of PPI between Halo- YAP/TAZ and endogenous TEAD1/4.[6][10]
Surface Plasmon Resonance	N/A	Not specified	K-975 inhibits the binding between TEAD1-YBD and bio-YAPpep.[2]

Table 3: In Vivo Anti-tumor Efficacy of K-975 in MPM

**Xenograft Models** 

Xenograft Model	Dosing Regimen	Outcome
NCI-H226 s.c.	10, 30, 100, 300 mg/kg, p.o., b.i.d. for 14 days	Strong anti-tumor effect observed.[2]
MSTO-211H s.c.	30, 100, 300 mg/kg, p.o., b.i.d. for 14 days	Potent suppression of tumor growth.[2]
NCI-H226 orthotopic	Not specified	Significant survival benefit.[11]

# Experimental Protocols High-Throughput Screening (HTS) for YAP/TAZ-TEAD Inhibitors

The discovery of **K-975** was facilitated by a high-throughput screening campaign.[2][4]

- Cell Lines: NCI-H2052 (NF2-deficient human MPM) and NCI-H661 (LATS1/2-deficient human NSCLC) cells were utilized.[2]
- Reporter System: A reporter plasmid containing the promoter of connective tissue growth factor (CTGF), a known TEAD target gene, driving the expression of luciferase (CTGF-Luc)



was transfected into the cells.[2]

 Screening Process: A chemical library was screened for compounds that inhibited the luciferase activity in these cell lines, indicating a disruption of the YAP/TAZ-TEAD signaling axis.[2]

#### X-ray Crystallography

To elucidate the binding mode of K-975 to TEAD, X-ray crystallography was performed.[2][8]

- Protein Construct: The YAP-binding domain (YBD) of TEAD1 was used for co-crystallization with K-975.[2][8]
- Crystallization and Data Collection: The TEAD1-YBD/K-975 complex was crystallized, and X-ray diffraction data were collected.
- Structure Determination: The crystal structure revealed that K-975 covalently binds to the cysteine residue (Cys359) within the palmitate-binding pocket of TEAD1.[2][8]

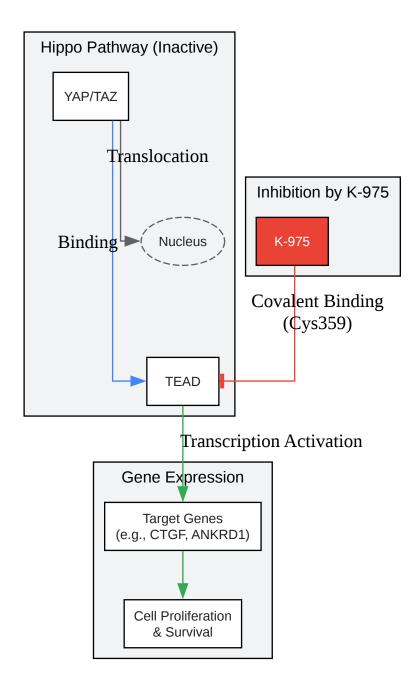
#### Halo-tag Pull-down Assay for Protein-Protein Interaction

This assay was used to confirm the inhibitory effect of **K-975** on the interaction between TEAD and YAP/TAZ in a cellular context.[2]

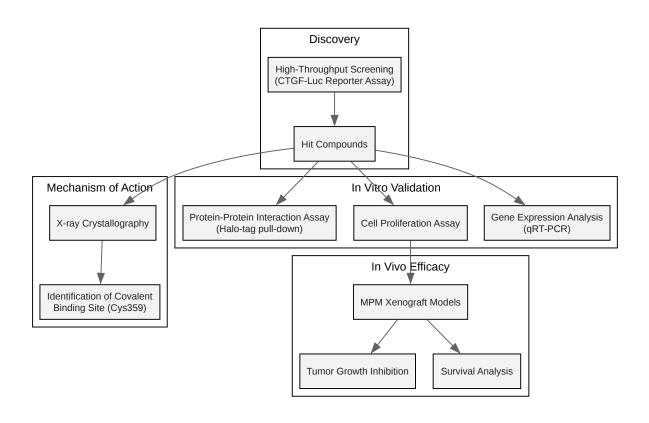
- Constructs: NCI-H226 cells were transfected with plasmids encoding Halo-tagged YAP or TAZ.
- Treatment: The transfected cells were incubated with varying concentrations of K-975 for 24 hours.[6]
- Pull-down and Detection: The Halo-tagged proteins were pulled down from cell lysates using HaloLink resin. The co-precipitated endogenous TEAD1 and TEAD4 were then detected by immunoblotting.

# Visualizations Signaling Pathway









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#### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]



- 3. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 11. | BioWorld [bioworld.com]
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